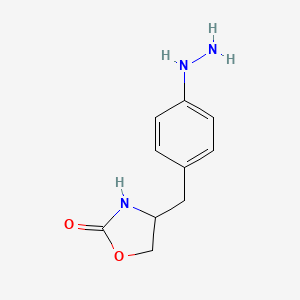
H-D-Ala-Ala-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Ala-Ala-OH typically involves the stepwise addition of alanine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the first alanine residue is attached to a solid resin, and subsequent alanine residues are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the alanine residues are coupled in solution using similar coupling reagents and solvents. The choice of method depends on the desired scale of production and the purity requirements of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Ala-Ala-Ala-OH can undergo various chemical reactions, including:
Oxidation: The amino groups in the peptide can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
H-D-Ala-Ala-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of H-D-Ala-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes involved in peptide metabolism. The pathways involved include the binding of the peptide to the active site of the enzyme, leading to either catalysis or inhibition of the enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Ala-D-Ala-OH: This compound is similar in structure but contains a D-alanine residue, which affects its biological activity and interactions with enzymes.
H-D-Ala-OH: A simpler compound with a single alanine residue, used as a building block in peptide synthesis.
Uniqueness
H-D-Ala-Ala-Ala-OH is unique due to its tripeptide structure, which allows it to participate in more complex interactions and reactions compared to simpler peptides. Its specific sequence of alanine residues also imparts distinct properties that are valuable in various research and industrial applications .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)








![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)


